molecular formula C11H10BrNO B567027 4-Bromo-6-methoxy-7-methylquinoline CAS No. 1359703-75-5

4-Bromo-6-methoxy-7-methylquinoline

Cat. No. B567027
CAS RN: 1359703-75-5
M. Wt: 252.111
InChI Key: NMYYGKUKNAGYHE-UHFFFAOYSA-N
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Description

4-Bromo-6-methoxy-7-methylquinoline is a chemical compound with the molecular formula C11H10BrNO . It is used as a catalyst in the preparation of heteroaryloxetanes and heteroarylazetidines via Minisci reaction of heteroarom. bases with iodooxetane or iodoazetidine .


Molecular Structure Analysis

The molecular structure of 4-Bromo-6-methoxy-7-methylquinoline is represented by the InChI code: 1S/C11H10BrNO/c1-7-5-10-8 (6-11 (7)14-2)9 (12)3-4-13-10/h3-6H,1-2H3 . The average mass is 252.107 Da and the monoisotopic mass is 250.994568 Da .


Physical And Chemical Properties Analysis

4-Bromo-6-methoxy-7-methylquinoline is a solid at room temperature . It has a molecular weight of 252.11 . The boiling point is 346.1±37.0C at 760 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Bromo-6-methoxy-7-methylquinoline is involved in various synthesis processes. For example, it is used in the synthesis of tetrahydroisoquinoline and naphthyridine derivatives through reductive amination of Schiff's Bases (Zlatoidský & Gabos, 2009).
  • It is also key in the Knorr Synthesis of quinolin-2(1H)-one, a process essential in medicinal chemistry (Wlodarczyk et al., 2011).

Medicinal Chemistry and Drug Development

  • This compound plays a role in the development of inhibitors for steroid 5alpha reductases, which are important in treating certain medical conditions (Baston, Palusczak, & Hartmann, 2000).
  • In the field of antimicrobial research, derivatives of 4-Bromo-6-methoxy-7-methylquinoline have shown efficacy in combating pathogenic strains (Thomas, Adhikari, & Shetty, 2010).

Biomedical Research

  • The compound is used in the synthesis of fluorescent halide-sensitive quinolinium dyes, which are useful in physiological measurements and research (Geddes, Apperson, Karolin, & Birch, 2001).
  • Additionally, it has been utilized in studies focusing on tubulin-polymerization inhibition, which is significant in cancer research (Wang et al., 2014).

Safety and Hazards

The safety information for 4-Bromo-6-methoxy-7-methylquinoline indicates that it has the following hazard statements: H302, H315, H319, H332, H335 . This means it could be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 4-Bromo-6-methoxy-7-methylquinoline are not available in the search results, it’s worth noting that quinoline and its derivatives continue to be a focus of research due to their potential biological and pharmaceutical activities .

properties

IUPAC Name

4-bromo-6-methoxy-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-5-10-8(6-11(7)14-2)9(12)3-4-13-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYYGKUKNAGYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CC(=C2C=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10855962
Record name 4-Bromo-6-methoxy-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-methoxy-7-methylquinoline

CAS RN

1359703-75-5
Record name 4-Bromo-6-methoxy-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10855962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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